molecular formula C21H29Cl2N3O4S B1679804 PRX-07034 hydrochloride CAS No. 903580-39-2

PRX-07034 hydrochloride

Cat. No. B1679804
M. Wt: 490.4 g/mol
InChI Key: PILCQJJJAFRKHO-UHFFFAOYSA-N
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Description

PRX-07034 hydrochloride is a highly selective and potent antagonist of the 5-HT6 receptor . It has cognition and memory-enhancing properties and decreases body weight in rodents .


Synthesis Analysis

The synthesis of PRX-07034 hydrochloride involves the binding affinity of PRX-07034 to the 5-HT6 receptor, other 5-HT receptors, as well as other G-protein coupled receptors, ion channels, and transporters .


Molecular Structure Analysis

The molecular formula of PRX-07034 hydrochloride is C21H29Cl2N3O4S . Its average mass is 490.444 Da and its mono-isotopic mass is 489.125580 Da .


Chemical Reactions Analysis

PRX-07034 hydrochloride is a highly selective and potent 5-HT6 receptor antagonist with a Ki= 4-8 nM and an IC50 of 19 nM .


Physical And Chemical Properties Analysis

PRX-07034 hydrochloride is a highly selective and potent 5-HT6 receptor antagonist with a Ki= 4-8 nM and an IC50 of 19 nM . Its molecular formula is C21H29Cl2N3O4S and its molar mass is 490.44 g·mol−1 .

Scientific Research Applications

Cognitive Enhancement in Schizophrenia and Autism Spectrum Disorder

A study by Mohler et al. (2012) demonstrated that PRX-07034, a novel 5-HT6 antagonist, has shown promise in enhancing cognitive flexibility and working memory in rats. This research supports the potential application of PRX-07034 in treating cognitive deficits associated with conditions like schizophrenia and autism spectrum disorder. The study highlighted PRX-07034's high selectivity and potency at the 5-HT6 receptor, indicating its capability to improve delayed spontaneous alternation and strategy switching without affecting the initial learning of tasks. These findings suggest that PRX-07034 could be a novel treatment avenue for enhancing cognitive functions impaired in these disorders (Mohler, Baker, Gannon, Jones, Shacham, Sweeney, & Ragozzino, 2012).

Neurological Disorders and Oxidative Stress

The role of PRX-07034 in neurological disorders was not directly found in the searched papers. However, studies on peroxiredoxins (Prxs), proteins related to the name PRX but not specifically PRX-07034, have shown their importance in antioxidant defense and modulation of peroxide signaling. These proteins, including Prx1 and Prx2, can protect against oxidative stress and may influence the treatment strategies for neurological conditions by maintaining cellular redox homeostasis and protecting against oxidative damage. While these findings do not directly relate to PRX-07034, they underscore the broader interest in compounds that can modulate oxidative stress and signaling pathways in the brain (Perkins, Nelson, Parsonage, Poole, & Karplus, 2015).

Future Directions

PRX-07034 hydrochloride is being developed for the treatment of obesity, Alzheimer’s disease, and cognitive impairment associated with schizophrenia . It has shown potential in enhancing cognitive function in preclinical animal models of memory impairment .

properties

IUPAC Name

N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILCQJJJAFRKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029352
Record name N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PRX-07034 is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 being developed for the treatment of obesity, Alzheimer's disease and cognitive impairment associated with schizophrenia. PRX-07034 has also been shown to enhance cognitive function in preclinical animal models of memory impairment through a dual mechanism of action.It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer's disease.
Record name PRX-07034
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

PRX-07034 hydrochloride

CAS RN

903580-39-2
Record name PRX-07034
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRX-07034
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRX-07034
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

[1-(5-Chloro-2,3-dimethoxy-phenyl)-ethyl]-(2-methanesulfonyl-5-piperazin-1-yl-phenyl)-amine (10 mg, 0.022 mmol) was dissolved in dichloromethane (1.5 mL) and ether (1.5 mL). The solution was cooled in a bath with dry ice and methanol. Hydrochloric acid (0.5 mL, 2.0 M in ether) was added slowly. The mixture was warmed to room temperature. The solvents were concentrated down in vacuo and co-evaporated with diethyl ether gave [1-(5-chloro-2,3-dimethoxy-phenyl)-ethyl]-(2-methanesulfonyl-5-piperazin-1-yl-phenyl)-amine hydrochloride salt as a white solid (10.6 mg): 1H NMR (400 MHz, CD3OD): 1H NMR (400 MHz, CD3OD): δ 7.51 (d, 1H), 6.92 (m, 2H), 6.37 (dd, 1H), 6.09 (d, 1H), 4.93 (m, 1H), 3.90 (s, 3H), 3.86 (s, 3H), 3.48 (m, 4H), 3.24 (m, 4H), 3.05 (s, 3H), 1.49 (d, 3H). MS (ESI) m/z: Calculated: 453.98 free base; Observed: 454.4 (M+H+); 476.4 (M+Na+); 930.8 (2M+Na+). Salt: Mol. Wt.: 490.44 (C21H29Cl2N3O4S).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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